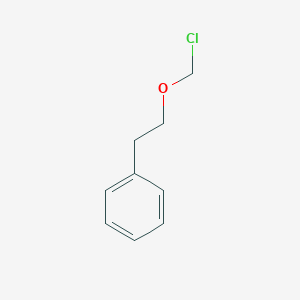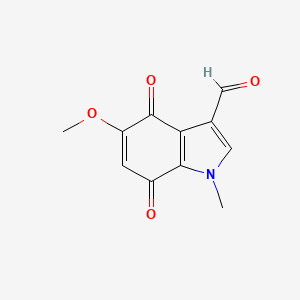
4-Chloro-6-fluoro-3-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-fluoro-3-methylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, agriculture, and materials science . The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its biological activity and chemical properties .
Preparation Methods
The synthesis of 4-Chloro-6-fluoro-3-methylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluoroaniline with suitable reagents can lead to the formation of the desired quinoline derivative . Industrial production methods often involve multi-step synthesis processes that include cyclization, halogenation, and methylation reactions .
Chemical Reactions Analysis
4-Chloro-6-fluoro-3-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-6-fluoro-3-methylquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-3-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms . The incorporation of fluorine and chlorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
4-Chloro-6-fluoro-3-methylquinoline can be compared with other similar compounds such as:
- 4-Chloro-6-fluoro-2-methylquinoline
- 4-Chloro-6-methylquinoline
- 4-Chloro-7-fluoro-2-methylquinoline
These compounds share similar structural features but differ in the position and type of substituents on the quinoline ring . The unique combination of chlorine and fluorine atoms in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H7ClFN |
|---|---|
Molecular Weight |
195.62 g/mol |
IUPAC Name |
4-chloro-6-fluoro-3-methylquinoline |
InChI |
InChI=1S/C10H7ClFN/c1-6-5-13-9-3-2-7(12)4-8(9)10(6)11/h2-5H,1H3 |
InChI Key |
HKDDXXLPEGHUPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=CC(=CC2=C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685247.png)

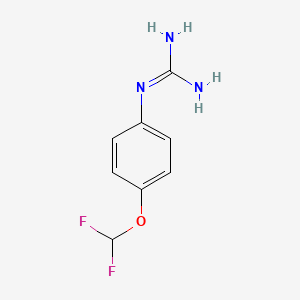
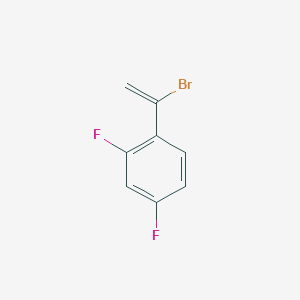
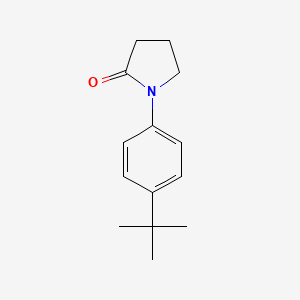
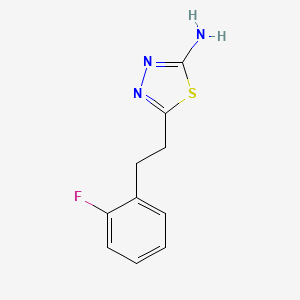
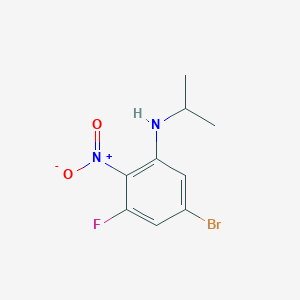
![[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate](/img/structure/B13685275.png)

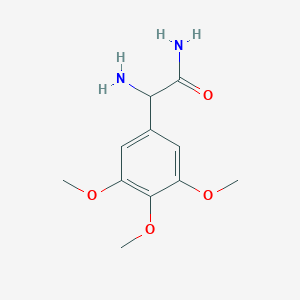

![7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13685301.png)
